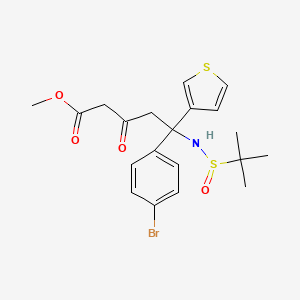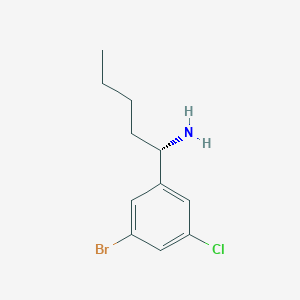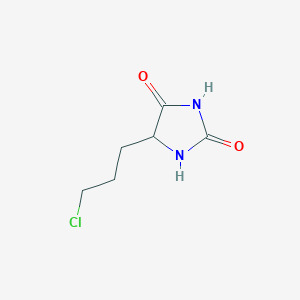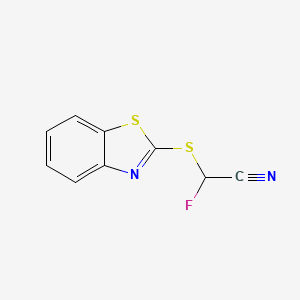
Methyl 3-chloro-2-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-phenylacrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of a phenyl group, a chlorine atom, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-phenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been demonstrated to be efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-chloro-2-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Strong acids (e.g., sulfuric acid) for esterification, radical initiators (e.g., AIBN) for polymerization.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules or surfaces for biological studies.
Industry: It is used in the production of specialty polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-chloro-2-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester functional group can undergo hydrolysis, while the double bond can participate in addition reactions. The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse products. These reactions are facilitated by the electronic properties of the phenyl and chlorine substituents, which influence the reactivity of the acrylate moiety .
Comparación Con Compuestos Similares
Methyl 2-chloro-3-phenylacrylate: Similar structure but with different positioning of the chlorine atom.
Ethyl 3-chloro-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-bromo-2-phenylacrylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Methyl 3-chloro-2-phenylacrylate is unique due to its specific reactivity profile, which is influenced by the combination of the phenyl group, chlorine atom, and ester functional group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
methyl (E)-3-chloro-2-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7H,1H3/b9-7+ |
Clave InChI |
SQTTWKMMMBZUPW-VQHVLOKHSA-N |
SMILES isomérico |
COC(=O)/C(=C/Cl)/C1=CC=CC=C1 |
SMILES canónico |
COC(=O)C(=CCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


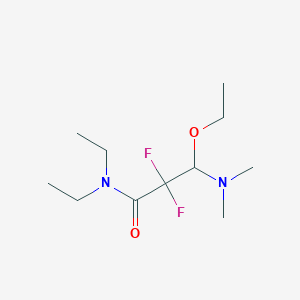
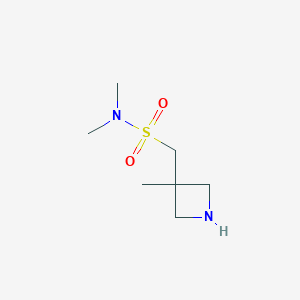


![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)




